molecular formula C17H13N3O4 B11112189 N-benzyl-2-imino-6-nitrochromene-3-carboxamide

N-benzyl-2-imino-6-nitrochromene-3-carboxamide

Cat. No.: B11112189
M. Wt: 323.30 g/mol
InChI Key: XOWPOGBKBUXEIQ-UHFFFAOYSA-N
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Description

N-benzyl-2-imino-6-nitrochromene-3-carboxamide is a complex organic compound with a unique structure that includes a chromene core, a benzyl group, and various functional groups such as imino and nitro groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-imino-6-nitrochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-nitrobenzaldehyde with benzylamine in the presence of a suitable catalyst. This reaction is followed by cyclization and subsequent functional group modifications to introduce the imino and carboxamide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-imino-6-nitrochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-imino-6-nitrochromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-imino-6-nitrochromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-benzyl-2-imino-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O4/c18-16-14(17(21)19-10-11-4-2-1-3-5-11)9-12-8-13(20(22)23)6-7-15(12)24-16/h1-9,18H,10H2,(H,19,21)

InChI Key

XOWPOGBKBUXEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N

Origin of Product

United States

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